molecular formula C13H10ClF3N2O2 B038880 Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-36-4

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B038880
CAS No.: 112055-36-4
M. Wt: 318.68 g/mol
InChI Key: AXOBLWLBBFCXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a high-value pyrazole-based chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its core structure incorporates key pharmacophores, including the 4-chlorophenyl and trifluoromethyl groups, which are known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This compound serves as a critical synthetic intermediate and a privileged structure for the development of novel enzyme inhibitors, particularly in the exploration of kinase signaling pathways and inflammatory mediators. Researchers utilize this ester derivative as a versatile building block for the synthesis of more complex molecules, often through hydrolysis to its corresponding carboxylic acid for further derivatization. Its primary research applications include the investigation of structure-activity relationships (SAR) in drug discovery programs, the development of potential pesticidal and herbicidal agents due to its bioactive heterocyclic core, and as a reference standard in analytical method development. The presence of the trifluoromethyl group provides a distinct handle for 19F-NMR spectroscopy, facilitating studies on protein-ligand interactions and metabolic profiling. This product is intended for research and development purposes only.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOBLWLBBFCXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371883
Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-36-4
Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112055-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112055-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of flow reactors allows for better control of reaction parameters and improved safety, especially when handling reactive intermediates. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Intermediate in Drug Synthesis
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance the pharmacological profile of drug candidates .

Case Study: Neurological Agents
A study demonstrated that derivatives of this compound exhibited significant activity in models of anxiety and depression, indicating its potential as a lead compound for developing new therapeutic agents .

Material Science

Advanced Material Development
The compound is being investigated for its potential in creating advanced materials with specific thermal and mechanical properties. These materials are particularly beneficial for industries such as automotive and aerospace, where performance under extreme conditions is essential .

Application Area Material Type Properties
AutomotiveComposite MaterialsHigh strength-to-weight ratio
AerospaceThermal InsulationLow thermal conductivity

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is utilized as a standard reference material in chromatography and mass spectrometry. This aids in the accurate detection and quantification of similar compounds, ensuring reliable results in various analytical applications .

Biochemistry

Enzyme Interaction Studies
Researchers use this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a valuable tool for understanding biochemical processes and identifying potential therapeutic targets .

Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can act as effective inhibitors for certain enzymes involved in metabolic disorders, suggesting its utility in drug discovery efforts aimed at treating such conditions .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The molecular pathways involved in its action include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituent at Position 1 Molecular Formula Key Properties/Applications References
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-chlorophenyl C₁₃H₁₀ClF₃N₂O₂ Enhanced lipophilicity; intermediate for bioactive molecules .
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-nitrophenyl C₁₃H₁₀F₃N₃O₄ Higher electron-withdrawing effect; used in crystallography studies .
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl C₁₃H₁₀F₄N₂O₂ Improved solubility; potential for CNS-targeting drug development .
Ethyl 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-bromophenyl C₁₃H₁₀BrF₃N₂O₂ Bulky substituent increases steric hindrance; explored in fragment-based drug design .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at position 1 enhance reactivity in nucleophilic substitution reactions .
  • Fluorine substitution improves metabolic stability and bioavailability compared to bulkier halogens like bromine .
Analogues with Modified Core Structures
Compound Name Core Modification Biological Activity/Applications References
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Pyrazole → 1,2,3-triazole Antitumor activity (NCI-H522 cells: GP = 68.09%) .
Pyr3 (Ethyl 1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) Added acrylamide side chain TRPML1 ion channel inhibitor; studied in lysosomal storage diseases .

Key Observations :

  • Triazole-based analogues exhibit higher antitumor activity due to increased hydrogen-bonding capacity .
  • Functionalized side chains (e.g., acrylamide in Pyr3) enable selective protein interactions .
Analogues with Trifluoromethyl Group Replacements
Compound Name Trifluoromethyl Replacement Molecular Weight Key Properties References
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate Methyl C₁₂H₁₃ClN₂O₂ Reduced lipophilicity; lower metabolic stability compared to trifluoromethyl
Ethyl 1-(4-chlorophenyl)-5-(trans-2-phenylcyclopropyl)-1H-pyrazole-4-carboxylate trans-2-phenylcyclopropyl C₂₀H₁₉ClN₂O₂ Increased steric bulk; improved binding affinity in Keap1 inhibitors .

Key Observations :

  • Trifluoromethyl removal reduces resistance to oxidative metabolism .
  • Bicyclic substituents (e.g., phenylcyclopropyl) enhance target specificity in enzyme inhibition .

Biological Activity

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings to elucidate the compound's potential therapeutic applications, particularly focusing on its anti-inflammatory, analgesic, and anticancer properties.

  • Chemical Formula : C13H10ClF3N2O2
  • Molecular Weight : 318.68 g/mol
  • CAS Number : 112055-36-4
  • SMILES Notation : CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with a trifluoromethyl group showed enhanced COX-2 inhibitory activity, which is crucial for managing inflammation. The selectivity index for COX-2 over COX-1 was notably high, indicating a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib0.0340.0521.52

Analgesic Activity

The analgesic potential of this compound has been evaluated through various models, including the carrageenan-induced paw edema in rats. Results indicated that the compound effectively reduced pain response comparable to standard analgesics like diclofenac sodium .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted by the National Cancer Institute revealed that several pyrazole derivatives demonstrated broad-spectrum antitumor activity against various cancer cell lines, with some derivatives exhibiting GI50 values indicative of potent cytotoxic effects .

Table 2: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedGI50 (µM)
This compoundA549 (Lung)TBD
Other Derivative AMCF7 (Breast)<10
Other Derivative BHeLa (Cervical)<15

Case Studies

Several studies have documented the efficacy and safety of pyrazole derivatives in preclinical models:

  • Sivaramakarthikeyan et al. Study : This research demonstrated that specific pyrazole derivatives exhibited minimal degenerative changes in vital organs while maintaining strong anti-inflammatory effects, suggesting a favorable safety profile .
  • Antitumor Screening : A series of synthesized pyrazoles were screened for their antitumor activity, revealing that some compounds significantly inhibited tumor growth across multiple cancer types, highlighting their potential as chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine derivatives, and trifluoromethyl-containing precursors. highlights a method using DMF-DMA as a catalyst, yielding intermediates that are hydrolyzed to the target compound. Alternative routes include nitro reduction (e.g., using triethoxysilane and iron catalysts to reduce nitro groups to amines, as shown in ). Key factors affecting yield include temperature control (80°C for nitro reduction), solvent choice (MeCN for catalytic reactions), and purification via flash chromatography (petroleum spirit/ethyl acetate mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software for refinement) confirms the pyrazole ring geometry, substituent orientations, and non-covalent interactions ( ).
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl₃) identify trifluoromethyl (δ119.2δ \sim119.2 ppm, JCF=270 HzJ_{C-F} = 270\ \text{Hz}) and ester groups (δ161.2δ \sim161.2 ppm for carbonyl) ( ).
  • LC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 411.1 [M⁺] for derivatives) ( ).

Advanced Research Questions

Q. How does this compound interact with PDE4, and what experimental models validate its inhibitory activity?

The compound acts as a selective PDE4 inhibitor, elevating intracellular cAMP levels. In vitro validation involves:

  • Enzyme assays : Measuring IC₅₀ values against recombinant PDE4 isoforms.
  • Cell-based models : Monitoring cAMP accumulation in immune cells (e.g., macrophages) using ELISA or FRET-based biosensors. emphasizes its role in studying cAMP-mediated signaling in inflammatory diseases, though species-specific PDE4 subtype selectivity requires further profiling .

Q. What computational strategies predict the compound’s reactivity and binding interactions?

Density Functional Theory (DFT) calculations optimize molecular geometry and electron distribution ( ). Docking studies (e.g., AutoDock Vina) model interactions with PDE4’s catalytic domain, highlighting hydrogen bonds with conserved residues (e.g., Gln-443) and hydrophobic contacts with the trifluoromethyl group. MD simulations assess stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antitumor vs. anti-inflammatory effects)?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or metabolite interference. Strategies include:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
  • Metabolite screening : Use LC-MS to identify active derivatives (e.g., hydrolyzed carboxylate forms). notes structural analogs (e.g., triazole derivatives) with divergent activities, suggesting substituent-dependent mechanisms .

Q. What structure-activity relationship (SAR) trends enhance this compound’s potency?

  • 4-Chlorophenyl group : Critical for PDE4 binding; replacing it with electron-withdrawing groups (e.g., nitro) reduces activity ( ).
  • Trifluoromethyl moiety : Enhances metabolic stability and hydrophobic interactions. Substitution with bulkier groups (e.g., cyclohexyl) decreases solubility ( ).
  • Ester vs. carboxylic acid : The ethyl ester improves cell permeability, while hydrolysis to the acid form increases target affinity ( ).

Methodological Challenges

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Poor crystal growth is common due to the flexible ester group. Solutions include:

  • Solvent screening : Use mixed solvents (e.g., heptane/EtOAc) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C to reduce nucleation rate. achieved successful crystallization via slow diffusion in heptane/EtOAc, yielding monoclinic crystals suitable for SHELX refinement .

Q. How can researchers optimize synthetic scalability while minimizing hazardous byproducts?

  • Catalyst selection : Iron-based catalysts ( ) reduce reliance on toxic reagents (e.g., Pd/C).
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for cyclocondensation.
  • Flow chemistry : Continuous reactors improve reproducibility for nitro reductions ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.